molecular formula C20H18N4O B2721750 2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile CAS No. 338773-79-8

2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile

Cat. No.: B2721750
CAS No.: 338773-79-8
M. Wt: 330.391
InChI Key: IPDYIYSHNJCFKS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by factors such as solvent polarity. For instance, significant red shift was observed in the emission spectrum of a similar compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

Scientific Research Applications

Pharmacological Applications

Research on compounds with similar structures or functionalities often explores their potential as therapeutic agents or their pharmacokinetics within the body. For example, clinical evaluations of new coronary vasodilators highlight the ongoing search for compounds that can effectively treat cardiovascular conditions without significant side effects (Sandler, 1960). These studies underscore the importance of identifying and understanding the actions of novel compounds with potential medical applications.

Environmental and Toxicological Studies

The presence and impact of environmental phenols, which can include various synthetic and natural compounds, have been extensively studied, reflecting concern over their potential as endocrine disruptors (Mortensen et al., 2014). Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides further illustrate the broad interest in assessing the human health risks associated with chemical exposure (Babina et al., 2012). These studies are crucial for developing strategies to mitigate exposure and protect public health.

Biomonitoring and Exposure Assessment

The development of biomonitoring techniques for assessing exposure to synthetic antioxidants, such as butylated hydroxytoluene (BHT), provides valuable tools for environmental health research. These studies aim to understand the prevalence of chemical exposure in the population and its potential health implications (Wang & Kannan, 2019). Similar methodologies could be applied to study the compound , especially considering its potential use in various industries.

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-24(2)20(16(14-21)15-22)12-13-23-17-8-10-19(11-9-17)25-18-6-4-3-5-7-18/h3-13,23H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDYIYSHNJCFKS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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